Cas no 94-91-7 (N,N'-Bis(Salicylidene)-1,2-Propanediamine)
N,N'-Bis(Salicylidene)-1,2-Propanediamine Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis-
- N,N'-Bis(salicylidene)-1,2-propanediamine
- carlislemetaldeactivator
- copperinhibitor50
- cuvan80
- dmd
- dupontmetaldeactivator
- kerometmd
- SALPN
- tenamene60
- uopcopperdeactivator
- N,N'-Bis(2-hydroxybenzylidene)-1,2-propanediamine
- N,N'-Disalicylal-1,2-propanediamine
- Keromet MD
- Tenamene 60
- Copper inhibitor 50
- Cuvan 80
- UOP copper deactivator
- Disalicylalpropylenediimine
- Carlisle metal deactivator
- Du Pont metal deactivator
- N,N'-Disalicylidene-1,2-diaminopropane
- Salpn ligand
- N,N'-Disalicylidene-1,2-propanediamine
- N,N'-Disalicylidene-1,2-propylenediamine
- N,N'-Propylenebis(salicylideneimine)
- N,N'-Disalicyclidene-1,2-propanediamine
- alpha,alpha'-Propylenedinitrilodi-o-cresol
- N,N'-Bis(salicylidene)-1,2-diami
- N,N'-Bis(Salicylidene)-1,2-Propanediamine
-
- MDL: MFCD00020104
- Inchi: 1S/C17H18N2O2/c1-13(19-12-15-7-3-5-9-17(15)21)10-18-11-14-6-2-4-8-16(14)20/h2-9,11-13,20-21H,10H2,1H3/b18-11+,19-12+
- InChI Key: RURPJGZXBHYNEM-GDAWTGGTSA-N
- SMILES: O([H])C1=C([H])C([H])=C([H])C([H])=C1/C(/[H])=N/C([H])(C([H])([H])[H])C([H])([H])/N=C(\[H])/C1=C([H])C([H])=C([H])C([H])=C1O[H]
Computed Properties
- Exact Mass: 282.13700
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.2
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: 3.9
Experimental Properties
- Color/Form: Yellow oily liquid.
- Density: 1.0787 (rough estimate)
- Melting Point: 45.0 to 51.0 deg-C
- Boiling Point: 424.95°C (rough estimate)
- Refractive Index: 1.5750 (estimate)
- PSA: 65.18000
- LogP: 3.02430
- Solubility: It is miscible with ethanol \ benzene, soluble in toluene \ xylene and gasoline, insoluble in water
N,N'-Bis(Salicylidene)-1,2-Propanediamine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H303-H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Hazardous Material transportation number:2811
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- RTECS:GP3130000
- HazardClass:6.1(b)
- PackingGroup:III
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R36/37/38
N,N'-Bis(Salicylidene)-1,2-Propanediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM360075-1000g |
N,N'-Bis(Salicylidene)-1,2-Propanediamine |
94-91-7 | 95% | 1000g |
$190 | 2022-05-27 | |
| abcr | AB138010-5 g |
N,N'-Bis(salicylidene)-1,2-propanediamine, 98%; . |
94-91-7 | 98% | 5 g |
€61.70 | 2023-07-20 | |
| abcr | AB138010-25 g |
N,N'-Bis(salicylidene)-1,2-propanediamine, 98%; . |
94-91-7 | 98% | 25 g |
€149.40 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823693-5g |
N,N'-Bis(salicylidene)-1,2-propanediamine |
94-91-7 | 98% | 5g |
¥377.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823693-100g |
N,N'-Bis(salicylidene)-1,2-propanediamine |
94-91-7 | 98% | 100g |
¥2,999.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823693-25g |
N,N'-Bis(salicylidene)-1,2-propanediamine |
94-91-7 | 98% | 25g |
¥986.00 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1307-25g |
N,N'-Bis(Salicylidene)-1,2-Propanediamine |
94-91-7 | 98.0%(GC&T) | 25g |
¥1515.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CX145-5g |
N,N'-Bis(Salicylidene)-1,2-Propanediamine |
94-91-7 | 98.0%(GC&T) | 5g |
¥594.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CX145-1g |
N,N'-Bis(Salicylidene)-1,2-Propanediamine |
94-91-7 | 98.0%(GC&T) | 1g |
¥190.0 | 2022-05-30 | |
| eNovation Chemicals LLC | D918726-25g |
N,N'-Bis(salicylidene)-1,2-propanediamine |
94-91-7 | 97% | 25g |
$135 | 2023-09-03 |
N,N'-Bis(Salicylidene)-1,2-Propanediamine Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on N,N'-Bis(Salicylidene)-1,2-Propanediamine
Recent Advances in the Study of N,N'-Bis(Salicylidene)-1,2-Propanediamine (CAS: 94-91-7) in Chemical Biology and Pharmaceutical Research
N,N'-Bis(Salicylidene)-1,2-Propanediamine (CAS: 94-91-7), a Schiff base ligand, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique chelating properties, has been extensively studied for its potential in metal coordination chemistry, catalysis, and therapeutic applications. The latest research highlights its role in developing novel antimicrobial agents, anticancer therapies, and as a key component in advanced material sciences.
Recent studies have focused on the structural optimization of N,N'-Bis(Salicylidene)-1,2-Propanediamine to enhance its bioactivity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the salicylidene moiety significantly improved the compound's antibacterial efficacy against multidrug-resistant strains. The study utilized a combination of molecular docking and in vitro assays to validate these findings, providing a robust framework for future drug development efforts.
In the realm of oncology, N,N'-Bis(Salicylidene)-1,2-Propanediamine has shown promise as a metal-chelating agent capable of inducing apoptosis in cancer cells. A groundbreaking 2022 paper in Chemical Biology & Drug Design revealed that the compound's copper(II) complexes exhibited potent cytotoxic effects against glioblastoma cell lines, with minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to disrupt mitochondrial function in cancer cells, a mechanism that is currently under further investigation.
Beyond its therapeutic potential, N,N'-Bis(Salicylidene)-1,2-Propanediamine has also been explored for its catalytic properties. A 2023 study in ACS Catalysis reported its efficacy as a ligand in asymmetric synthesis, enabling the production of chiral intermediates with high enantioselectivity. This advancement opens new avenues for the synthesis of complex pharmaceutical compounds, reducing the reliance on traditional, less sustainable methods.
Despite these promising developments, challenges remain in the large-scale synthesis and stability of N,N'-Bis(Salicylidene)-1,2-Propanediamine derivatives. Recent efforts have focused on improving the compound's solubility and bioavailability through nanoformulation techniques, as highlighted in a 2023 review in Advanced Drug Delivery Reviews. These innovations are critical for translating laboratory findings into clinically viable therapies.
In conclusion, N,N'-Bis(Salicylidene)-1,2-Propanediamine (CAS: 94-91-7) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its multifaceted applications, from antimicrobial and anticancer therapies to catalytic processes, underscore its potential to address some of the most pressing challenges in modern medicine. Future studies are expected to delve deeper into its mechanistic pathways and explore its synergies with other therapeutic agents, paving the way for next-generation treatments.
94-91-7 (N,N'-Bis(Salicylidene)-1,2-Propanediamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)